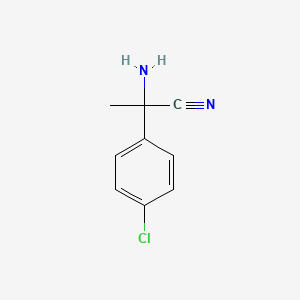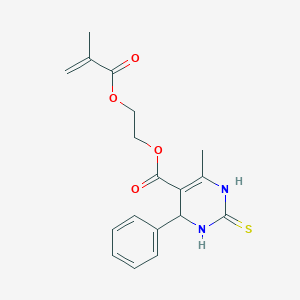![molecular formula C29H17Br B12848274 2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]](/img/structure/B12848274.png)
2'-Bromospiro[benzo[de]anthracene-7,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] is a complex organic compound known for its unique spiro structure, which consists of a benzoanthracene moiety fused with a fluorene unit. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent thermal stability and photophysical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of a brominated benzoanthracene derivative with a fluorene boronic acid under palladium-catalyzed conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, typically in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones.
Applications De Recherche Scientifique
2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] has several scientific research applications:
Organic Electronics: It is used in the development of OLEDs due to its excellent thermal stability and photophysical properties.
Material Science: The compound is studied for its potential use in high-performance materials with applications in optoelectronics.
Chemical Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism by which 2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] exerts its effects is primarily related to its electronic structure. The spiro linkage between the benzoanthracene and fluorene units allows for efficient charge transport and light emission. The compound’s molecular targets and pathways involve interactions with other organic molecules in the active layers of OLEDs, facilitating energy transfer and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[benzoanthracene-fluorene] Derivatives: Compounds like 3,9-di(di(p-tolyl))aminospiro[benzo[de]anthracene-7,9’-fluorene] (DTSBAF) and 3,9-di(di(4-biphenyl))aminospiro[benzo[de]anthracene-7,9’-fluorene] (DBSBAF) are similar in structure and are also used in OLED applications.
Spiro[benzo[c]fluorene-7,9’-fluorene]: Another similar compound with applications in organic electronics.
Uniqueness
2’-Bromospiro[benzo[de]anthracene-7,9’-fluorene] is unique due to its specific bromine substitution, which allows for further functionalization and modification. This makes it a versatile building block for the synthesis of a wide range of organic materials with tailored properties.
Propriétés
Formule moléculaire |
C29H17Br |
|---|---|
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
2'-bromospiro[benzo[a]phenalene-7,9'-fluorene] |
InChI |
InChI=1S/C29H17Br/c30-19-15-16-22-20-9-1-3-12-24(20)29(27(22)17-19)25-13-4-2-10-21(25)23-11-5-7-18-8-6-14-26(29)28(18)23/h1-17H |
Clé InChI |
XLZWFDFBJBBZSD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC7=C6C4=CC=C7)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


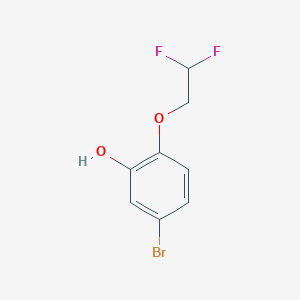
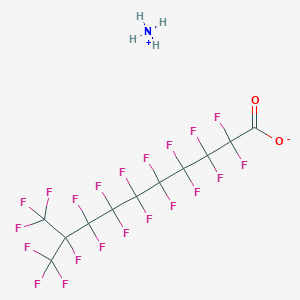
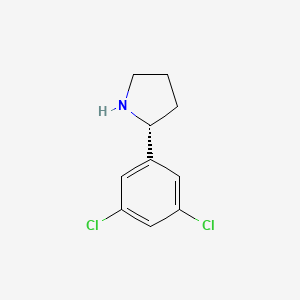

![O3-Tert-butyl O8-methyl exo-3-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12848202.png)
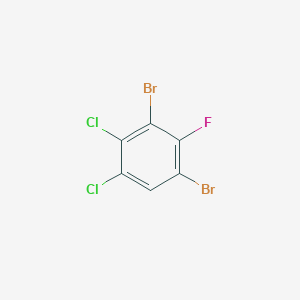
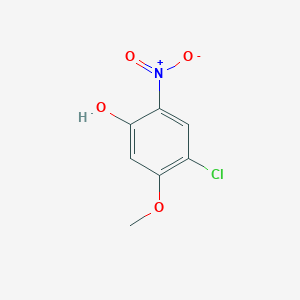


![3,9-Diazabicyclo[3.3.1]nonane, N9-BOC protected hydrochloride](/img/structure/B12848232.png)

![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B12848239.png)
